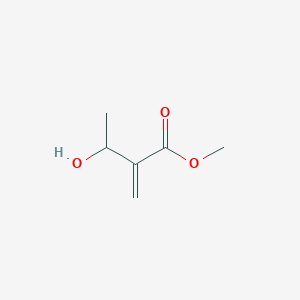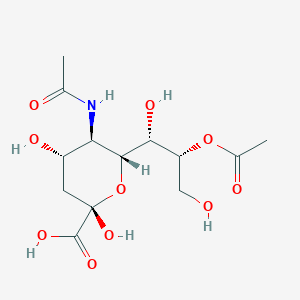
N,N'-Bis(2-Hydroxybenzyl)ethylendiamin
Übersicht
Beschreibung
N,N’-Bis(2-hydroxybenzyl)ethylenediamine is a synthetic compound known for its potent iron-chelating properties It is widely studied for its ability to form stable complexes with metal ions, particularly iron
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-hydroxybenzyl)ethylenediamine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Studied for its role in inhibiting biofilm formation by bacteria such as Pseudomonas aeruginosa.
Medicine: Investigated as an iron chelator for treating iron overload conditions.
Industry: Utilized in agriculture to correct iron chlorosis in plants by providing a stable iron source.
Wirkmechanismus
Target of Action
The primary target of N,N’-Bis(2-hydroxybenzyl)ethylenediamine, also known as HBED, is the iron requirement of Pseudomonas aeruginosa , a common bacterium . By targeting the iron requirement, HBED acts as an effective adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa .
Mode of Action
HBED is a synthetic hexadentate iron chelator . It works by depriving P. aeruginosa of iron, which results in decreased growth, increased pyoverdine production, and under anaerobic conditions, decreased biofilm formation . This iron deprivation is a result of HBED’s strong binding to divalent and trivalent metal ions .
Biochemical Pathways
The biochemical pathway affected by HBED involves the iron metabolism of P. aeruginosa. By chelating iron, HBED disrupts the normal iron-dependent processes within the bacterium, leading to decreased growth and biofilm formation .
Pharmacokinetics
Its strong binding to metal ions suggests that it may have a high affinity for biological tissues rich in these ions
Result of Action
The result of HBED’s action is a significant reduction in the growth and biofilm formation of P. aeruginosa . When combined with colistin, an antibiotic, HBED significantly enhances the microcolony killing effects of colistin, resulting in almost complete removal of the biofilm . In addition, HBED has been found to exhibit cytotoxic activity towards certain human cancer cell lines .
Action Environment
The action of HBED is influenced by environmental factors such as the presence of oxygen. HBED inhibits the growth and biofilm formation of all clinical strains under aerobic and anaerobic conditions, but inhibitory effects against PAO1, a reference strain of P. aeruginosa, were predominantly exerted under anaerobic conditions . Furthermore, the stability of HBED in soil over time suggests that it may be a long-lasting alternative to other iron chelators .
Biochemische Analyse
Biochemical Properties
N,N’-Bis(2-hydroxybenzyl)ethylenediamine has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
N,N’-Bis(2-hydroxybenzyl)ethylenediamine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N,N’-Bis(2-hydroxybenzyl)ethylenediamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-hydroxybenzyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with 2-hydroxybenzaldehyde. The reaction typically involves mixing ethylenediamine with two molar equivalents of 2-hydroxybenzaldehyde in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion, the reaction mixture is cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-hydroxybenzyl)ethylenediamine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2-hydroxybenzyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its original form from oxidized states.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: The original N,N’-Bis(2-hydroxybenzyl)ethylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deferoxamine: Another iron chelator used in medicine for treating iron overload.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Similar structure but with hydroxyethyl groups instead of hydroxybenzyl groups.
Uniqueness
N,N’-Bis(2-hydroxybenzyl)ethylenediamine is unique due to its high stability and strong binding affinity for iron. Unlike deferoxamine, which requires prolonged parenteral administration, N,N’-Bis(2-hydroxybenzyl)ethylenediamine can be effective in lower doses and has a longer-lasting effect .
Eigenschaften
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,17-20H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFXJCXPSODAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276766 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18653-98-0 | |
| Record name | 18653-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)



![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)









